Mutilin

Description

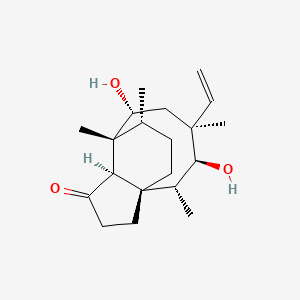

Structure

3D Structure

Properties

IUPAC Name |

(1S,2R,3S,4S,6R,7R,8R,14R)-4-ethenyl-3,6-dihydroxy-2,4,7,14-tetramethyltricyclo[5.4.3.01,8]tetradecan-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32O3/c1-6-18(4)11-15(22)19(5)12(2)7-9-20(13(3)17(18)23)10-8-14(21)16(19)20/h6,12-13,15-17,22-23H,1,7-11H2,2-5H3/t12-,13+,15-,16+,17+,18-,19+,20+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBUUFWIMEGVAQS-JAFVRLMVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC23CCC(=O)C2C1(C(CC(C(C3C)O)(C)C=C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@@]23CCC(=O)[C@H]2[C@@]1([C@@H](C[C@@]([C@H]([C@@H]3C)O)(C)C=C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Mutilin's Mechanism of Action on the Bacterial Ribosome: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The rising threat of antibiotic resistance necessitates the exploration and deep understanding of novel antimicrobial agents and their mechanisms of action. Mutilin and its derivatives, known as pleuromutilins, represent a potent class of antibiotics that inhibit bacterial protein synthesis.[1][2][3] This technical guide provides a comprehensive overview of the molecular mechanism by which mutilins target and inhibit the bacterial ribosome, with a focus on the core interactions and functional consequences. This document summarizes key quantitative data, details relevant experimental methodologies, and provides visual representations of the underlying processes to aid researchers and drug development professionals in this critical area.

Core Mechanism of Action: Targeting the Peptidyl Transferase Center

Mutilins exert their antibacterial effect by binding to the 50S subunit of the bacterial ribosome, specifically at the peptidyl transferase center (PTC).[1][2] The PTC is a highly conserved region within the 23S rRNA and is responsible for catalyzing peptide bond formation, a critical step in protein synthesis.[4] By binding to this active site, mutilins effectively halt protein elongation.

The binding of mutilins is characterized by an "induced-fit" mechanism, where the binding of the antibiotic causes a conformational change in the ribosome, tightening the interaction.[1] This high-affinity binding physically obstructs the correct positioning of the aminoacyl (A-site) and peptidyl (P-site) tRNAs, thereby preventing the formation of a peptide bond between the nascent polypeptide chain and the incoming amino acid.[1][4]

The chemical structure of pleuromutilins, consisting of a tricyclic this compound core and a C14 side chain, is crucial for this interaction. The core structure anchors the molecule within a hydrophobic pocket of the PTC, while the C14 side chain extends towards the P-site, further interfering with tRNA binding.[1][4]

Below is a diagram illustrating the core mechanism of this compound action on the bacterial ribosome.

Quantitative Data Summary

The following tables summarize key quantitative data related to the activity and binding of various this compound derivatives.

Table 1: In Vitro Translation Inhibition

| This compound Derivative | Target Organism | IC50 (µM) | Reference |

| Lefamulin | Escherichia coli | 0.51 | [1] |

| Lefamulin | Staphylococcus aureus | 0.31 | [1] |

| BC-7013 | Escherichia coli | >10 | [1] |

| BC-7013 | Staphylococcus aureus | >10 | [1] |

Table 2: Minimum Inhibitory Concentrations (MICs)

| This compound Derivative | Bacterial Species | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |

| Lefamulin | Streptococcus pneumoniae | 0.06 | 0.12 | [5] |

| Lefamulin | Staphylococcus aureus (MRSA) | 0.06 | 0.12 | [5] |

| Lefamulin | Haemophilus influenzae | 0.5 | 1 | [5] |

| Lefamulin | Moraxella catarrhalis | 0.06 | 0.12 | [5] |

| Tiamulin (B153960) | Staphylococcus aureus | 0.125 | 0.25 | [6] |

| Valnemulin (B25052) | Staphylococcus aureus | 0.06 | 0.12 | [7] |

| Lefamulin | Ureaplasma spp. | 0.25 | 1 | [4] |

| Lefamulin | Mycoplasma hominis | 0.06 | 0.12 | [4] |

Table 3: Ribosome Binding Affinity

| This compound Derivative | Technique | Dissociation Constant (Kd) (M) | Reference |

| Tiamulin | Surface Plasmon Resonance | 2.50 x 10⁻⁸ | [8] |

| Compound 9 (novel derivative) | Surface Plasmon Resonance | 1.77 x 10⁻⁸ | [8] |

| Tiamulin | Equilibrium Dialysis | 1.3 x 10⁷ (Binding Constant M⁻¹) | [9] |

| Various Derivatives | Surface Plasmon Resonance | 2.32 x 10⁻⁸ to 5.10 x 10⁻⁵ | [3] |

Key Experimental Protocols

The elucidation of this compound's mechanism of action has been facilitated by a range of advanced experimental techniques. Below are detailed methodologies for key experiments.

Cryo-Electron Microscopy (Cryo-EM) of this compound-Ribosome Complexes

This technique provides high-resolution structural information of the antibiotic bound to its target.

Methodology:

-

Ribosome Preparation: Isolate and purify 70S ribosomes from the target bacterial species (e.g., Escherichia coli, Staphylococcus aureus).

-

Complex Formation: Incubate the purified ribosomes with a molar excess of the this compound derivative for a specific duration to ensure saturation of the binding site.

-

Grid Preparation: Apply a small volume of the ribosome-mutilin complex solution to a cryo-EM grid, blot away excess liquid, and plunge-freeze in liquid ethane (B1197151) to vitrify the sample.

-

Data Collection: Collect a large dataset of images of the vitrified particles using a transmission electron microscope equipped with a direct electron detector.

-

Image Processing: Use single-particle analysis software to pick individual ribosome particles, classify them to remove damaged or aggregated particles, and reconstruct a 3D map of the ribosome-mutilin complex.

-

Model Building and Refinement: Fit an atomic model of the ribosome and the this compound derivative into the cryo-EM density map and refine the structure to high resolution.

X-ray Crystallography of this compound-Ribosome Complexes

X-ray crystallography provides atomic-level detail of the this compound binding site.

Methodology:

-

Ribosome Crystallization: Grow high-quality crystals of the 50S ribosomal subunit. This is a challenging step that requires extensive optimization of crystallization conditions.

-

Soaking or Co-crystallization: Introduce the this compound derivative to the ribosome crystals by either soaking the pre-formed crystals in a solution containing the antibiotic or by co-crystallizing the ribosome in the presence of the antibiotic.

-

Data Collection: Expose the crystals to a high-intensity X-ray beam, typically at a synchrotron source, and collect diffraction data.

-

Structure Determination: Process the diffraction data and solve the crystal structure using molecular replacement, using a known ribosome structure as a search model.

-

Refinement: Refine the atomic model of the ribosome and the bound this compound to fit the experimental electron density map.

In Vitro Translation Inhibition Assay

This biochemical assay quantifies the inhibitory activity of this compound derivatives on protein synthesis.

Methodology:

-

Prepare a Cell-Free Translation System: Use a commercially available or lab-prepared bacterial cell-free extract (e.g., E. coli S30 extract) containing all the necessary components for transcription and translation.

-

Set up Reactions: In a multi-well plate, set up reactions containing the cell-free extract, a DNA template encoding a reporter protein (e.g., luciferase or GFP), amino acids, and an energy source.

-

Add Inhibitor: Add varying concentrations of the this compound derivative to the reaction wells. Include positive (known inhibitor) and negative (no inhibitor) controls.

-

Incubation: Incubate the reactions at the optimal temperature (e.g., 37°C) to allow for transcription and translation.

-

Quantify Reporter Protein: Measure the amount of reporter protein produced in each well using a suitable detection method (e.g., luminescence for luciferase, fluorescence for GFP).

-

Data Analysis: Plot the percentage of inhibition of protein synthesis against the concentration of the this compound derivative to determine the IC50 value.

Nitrocellulose Filter Binding Assay

This assay is used to determine the binding affinity of mutilins to the ribosome.

Methodology:

-

Label this compound: Synthesize a radiolabeled or fluorescently labeled version of the this compound derivative.

-

Binding Reactions: Set up a series of binding reactions containing a fixed concentration of purified ribosomes and varying concentrations of the labeled this compound derivative in a suitable binding buffer.

-

Incubation: Allow the reactions to equilibrate.

-

Filtration: Pass each reaction mixture through a nitrocellulose filter. Ribosomes and ribosome-bound this compound will be retained on the filter, while unbound this compound will pass through.

-

Washing: Wash the filters with cold binding buffer to remove any non-specifically bound this compound.

-

Quantification: Measure the amount of labeled this compound retained on each filter using a scintillation counter (for radiolabels) or a fluorescence scanner.

-

Data Analysis: Plot the amount of bound this compound as a function of the free this compound concentration and fit the data to a binding isotherm to determine the dissociation constant (Kd).

Conclusion

This compound and its derivatives represent a clinically important class of antibiotics with a well-defined mechanism of action targeting the bacterial ribosome. Their unique binding site and inhibitory mechanism at the peptidyl transferase center provide a strong foundation for the development of new drugs to combat resistant pathogens. The quantitative data and experimental methodologies outlined in this guide offer a valuable resource for researchers and drug development professionals working to advance our understanding and utilization of this promising class of antimicrobial agents. Continued research into the structural and functional aspects of this compound-ribosome interactions will be crucial for the design of next-generation antibiotics with improved efficacy and a lower propensity for resistance development.

References

- 1. Pleuromutilins: Potent Drugs for Resistant Bugs—Mode of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. A click chemistry approach to pleurothis compound derivatives, evaluation of anti-MRSA activity and elucidation of binding mode by surface plasmon resonance and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Determination of In Vitro Antimicrobial Susceptibility for Lefamulin (Pleurothis compound) for Ureaplasma Spp. and Mycoplasma hominis | MDPI [mdpi.com]

- 5. Antibacterial Activity of Lefamulin against Pathogens Most Commonly Causing Community-Acquired Bacterial Pneumonia: SENTRY Antimicrobial Surveillance Program (2015–2016) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | In vitro Activity of Lefamulin Against the Common Respiratory Pathogens Isolated From Mainland China During 2017–2019 [frontiersin.org]

- 7. Maximum levels of cross‐contamination for 24 antimicrobial active substances in non‐target feed. Part 8: Pleuromutilins: tiamulin and valnemulin - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. The mode of action of pleurothis compound derivatives. Location and properties of the pleurothis compound binding site on Escherichia coli ribosomes - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Pleuromutilin Biosynthesis Pathway in Fungi

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pleuromutilin (B8085454) biosynthesis pathway in fungi, with a focus on the producing organism Clitopilus passeckerianus and the heterologous expression host Aspergillus oryzae. The document details the genetic basis, enzymatic steps, and chemical intermediates of the pathway. It also includes quantitative data on metabolite production and detailed experimental protocols for key research methodologies in the field.

Introduction to Pleurothis compound and its Significance

Pleurothis compound is a diterpenoid antibiotic first isolated from the basidiomycete fungi Clitopilus passeckerianus (formerly Pleurotus passeckerianus) and Clitopilus scyphoides.[1] It exhibits potent antimicrobial activity, particularly against Gram-positive bacteria, by inhibiting protein synthesis through a unique mechanism of action that involves binding to the 50S ribosomal subunit.[2] This distinct mode of action results in a low propensity for cross-resistance with other antibiotic classes, making pleurothis compound and its semi-synthetic derivatives, such as tiamulin, valnemulin, and the clinically approved lefamulin, valuable assets in veterinary and human medicine.[1] The increasing demand for novel antibiotics to combat antimicrobial resistance has spurred significant research into understanding and engineering the pleurothis compound biosynthetic pathway for improved yields and the generation of novel derivatives.

The Pleurothis compound Biosynthetic Gene Cluster and Pathway

The biosynthesis of pleurothis compound is orchestrated by a set of genes organized in a biosynthetic gene cluster (BGC) in C. passeckerianus.[1] This cluster, referred to as the ple cluster, contains the genes encoding all the necessary enzymes for the conversion of the primary metabolite geranylgeranyl pyrophosphate (GGPP) to pleurothis compound. The heterologous expression of this gene cluster in the ascomycete fungus Aspergillus oryzae has been a pivotal strategy in elucidating the pathway and has demonstrated the potential for significantly increased production titers.[3][4]

The core pathway proceeds through several key enzymatic steps, including the formation of the tricyclic core, a series of oxidations, and an acetylation.

Key Enzymes and Biosynthetic Steps

The pleurothis compound biosynthetic pathway can be summarized in the following key steps:

-

Geranylgeranyl Pyrophosphate (GGPP) Synthesis: The pathway begins with the synthesis of the C20 precursor, GGPP, from isoprene (B109036) units derived from the mevalonate (B85504) pathway. This reaction is catalyzed by a dedicated Geranylgeranyl Pyrophosphate Synthase (Pl-GGS) encoded within the ple cluster.[1]

-

Tricyclic Core Formation: The bifunctional diterpene synthase, Pleurothis compound Cyclase (Pl-CYC) , catalyzes the cyclization of GGPP to form the initial tricyclic scaffold of pleurothis compound, a compound known as prethis compound.[2]

-

Hydroxylation Events: A series of hydroxylation reactions are carried out by three distinct Cytochrome P450 monooxygenases (Pl-P450-1, Pl-P450-2, and Pl-P450-3) . These enzymes introduce hydroxyl groups at specific positions on the prethis compound core, leading to the formation of various this compound intermediates.[2]

-

Oxidation: A Short-chain Dehydrogenase/Reductase (Pl-SDR) is responsible for the oxidation of a hydroxyl group to a ketone, a crucial step in the formation of the this compound core structure.[2]

-

Acetylation: An Acetyltransferase (Pl-ATF) catalyzes the transfer of an acetyl group to the C-14 hydroxyl of this compound, forming 14-O-acetylthis compound.[2]

-

Final Oxidation: The final step is catalyzed by Pl-P450-3 , which introduces a hydroxyl group on the acetyl side chain, yielding the final product, pleurothis compound.[2]

The following diagram illustrates the core pleurothis compound biosynthesis pathway.

Caption: The core enzymatic steps of the pleurothis compound biosynthesis pathway.

Quantitative Data on Pleurothis compound Production

Significant efforts have been made to enhance the production of pleurothis compound, both in its native producer and through heterologous expression. The following tables summarize key quantitative data on production titers.

Table 1: Pleurothis compound Production in Clitopilus passeckerianus

| Strain | Condition | Pleurothis compound Titer | Reference |

| C. passeckerianus NRRL 3100 | Wild-type | Not specified, but lower than mutant | [5] |

| C. passeckerianus Cp 76 | Mutagenized (NTG) | 89.36% higher yield than parent | [5] |

| C. passeckerianus T6 | Wild-type | ~4.6 g/L | [4] |

| C. passeckerianus T6 | Overexpression of ple-ggpps and ple-cyc | 6.9 g/L (50% increase) | [4] |

Table 2: Pleurothis compound and Intermediate Production in Aspergillus oryzae

| A. oryzae Strain | Expressed ple Genes | Product(s) | Titer (mg/L) | Reference |

| NSAR1 7 TR51 | Full ple cluster | Pleurothis compound | 84.24 | [3] |

| NSAR1 7 TR27 | Full ple cluster | Pleurothis compound | Not specified | [3] |

| NSAR1 7 TR27 | Full ple cluster | 14-O-Acetylthis compound | 74.52 | [3][4] |

| NSAR1 7 TR52 | Full ple cluster | 14-O-Acetylthis compound | 18.33 | [3][4] |

| GCP1 | Pl-ggs, Pl-cyc, Pl-p450-1 | 11,14-diol 3 | 10 | [6] |

| GCP1P2S | Pl-ggs, Pl-cyc, Pl-p450-1, Pl-p450-2, Pl-sdr | This compound (5) | 15 | [6] |

| GCP1P2SA | Pl-ggs, Pl-cyc, Pl-p450-1, Pl-p450-2, Pl-sdr, Pl-atf | 14-O-acetylthis compound (6) | 6 | [6] |

| GCP2 | Pl-ggs, Pl-cyc, Pl-p450-2 | 3,14-diol 7 | 17 | [7] |

| GCP2P3SA | Pl-ggs, Pl-cyc, Pl-p450-2, Pl-p450-3, Pl-sdr, Pl-atf | 11-dehydroxy pleurothis compound (9) | 18 | [7] |

Note: Direct comparison of titers between different studies should be done with caution due to variations in culture conditions and analytical methods.

Experimental Protocols

This section provides an overview of key experimental protocols used in the study of the pleurothis compound biosynthesis pathway.

Fungal Strains and Culture Conditions

-

Clitopilus passeckerianus : The wild-type strain, such as NRRL 3100 or ATCC 34646, is typically used.[5][8]

-

Aspergillus oryzae : A common host for heterologous expression, such as the NSAR1 strain, is used.

Genetic Manipulation

The genes from the ple cluster are typically amplified from cDNA of C. passeckerianus and cloned into expression vectors suitable for A. oryzae. These vectors often contain strong promoters, such as the amyB promoter, and selectable markers like argB or adeA.

This is a common method for introducing foreign DNA into fungi. The general workflow is as follows:

Caption: General workflow for PEG-mediated protoplast transformation of fungi.

Detailed Steps:

-

Protoplast Formation: Fungal mycelia are treated with a mixture of cell wall-degrading enzymes (e.g., lysing enzymes from Trichoderma harzianum, cellulase) in an osmotic stabilizer (e.g., 0.6 M KCl or sorbitol).

-

Transformation: The resulting protoplasts are incubated with the plasmid DNA in the presence of polyethylene (B3416737) glycol (PEG) and CaCl₂. PEG facilitates the uptake of DNA by the protoplasts.

-

Regeneration and Selection: The transformed protoplasts are plated on a regeneration medium containing an osmotic stabilizer and a selective agent (e.g., a specific nutrient dropout for auxotrophic markers or an antibiotic for resistance markers). Only the transformed cells will be able to grow and form colonies.

Extraction and Quantification of Pleurothis compound and Intermediates

-

Liquid-Liquid Extraction: The fungal culture broth is typically extracted with an organic solvent such as ethyl acetate (B1210297) or chloroform.[9]

-

Solid-Phase Extraction: For cleaner samples, solid-phase extraction (SPE) can be employed.

-

Mycelial Extraction: The mycelia can be separated from the broth, dried, and then extracted with a solvent like methanol.

High-Performance Liquid Chromatography (HPLC) is the standard method for quantifying pleurothis compound and its intermediates.

Typical HPLC Parameters:

-

Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).[10]

-

Mobile Phase: An isocratic or gradient mixture of acetonitrile (B52724) and water or a buffer solution. A common mobile phase is a 60:40 (v/v) mixture of acetonitrile and a buffer at pH 7.5.[10]

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detection at 212 nm.[10]

-

Quantification: The concentration of the target compound is determined by comparing its peak area to a standard curve generated from known concentrations of a pure standard.

Caption: A simplified workflow for the HPLC analysis of pleurothis compound.

Conclusion and Future Perspectives

The elucidation of the pleurothis compound biosynthesis pathway has been a significant achievement, enabling new avenues for metabolic engineering and the production of novel antibiotic derivatives. The successful heterologous expression in Aspergillus oryzae has not only boosted production yields but also provided a powerful platform for pathway manipulation and the study of individual enzyme functions. Future research will likely focus on further optimizing production titers through synthetic biology approaches, exploring the substrate flexibility of the biosynthetic enzymes to generate a wider range of pleurothis compound analogs, and characterizing the regulatory networks that govern the expression of the ple gene cluster. These endeavors hold great promise for the development of the next generation of pleurothis compound-based antibiotics to address the growing challenge of antimicrobial resistance.

References

- 1. static.igem.wiki [static.igem.wiki]

- 2. Pleurothis compound - Wikipedia [en.wikipedia.org]

- 3. files01.core.ac.uk [files01.core.ac.uk]

- 4. researchgate.net [researchgate.net]

- 5. "Increasing pleurothis compound activity of Clitopilus passeckerianus by chem" by Irene A. Papa, Teofila O. Zulaybar et al. [ukdr.uplb.edu.ph]

- 6. Heterologous expression reveals the biosynthesis of the antibiotic pleurothis compound and generates bioactive semi-synthetic derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Biosynthesis of pleurothis compound congeners using an Aspergillus oryzae expression platform - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Insights into the Classical Genetics of Clitopilus passeckerianus – the Pleurothis compound Producing Mushroom [frontiersin.org]

- 9. EP3580197B1 - Purification of pleurothis compound - Google Patents [patents.google.com]

- 10. asianpubs.org [asianpubs.org]

Chemical structure and stereochemistry of Mutilin

An In-depth Technical Guide on the Chemical Structure and Stereochemistry of Mutilin

Introduction

This compound is a diterpenoid natural product that forms the foundational core of the pleurothis compound (B8085454) class of antibiotics.[1] First isolated in 1951 from fungi such as Pleurotus mutilus and P. passeckerianus, its unique tricyclic structure has been the subject of extensive chemical and pharmacological research.[1] While this compound itself possesses limited antibacterial activity, its derivatives, most notably pleurothis compound and its semi-synthetic analogs (e.g., tiamulin, valnemulin, lefamulin), are potent inhibitors of bacterial protein synthesis and are used in both veterinary and human medicine.[2][3] This guide provides a detailed examination of the chemical structure and stereochemistry of the this compound core, which is essential for understanding the structure-activity relationships of this important class of antibiotics.

Chemical Structure

This compound is a complex diterpene characterized by a rigid 5-6-8 tricyclic carbon skeleton.[1] This intricate framework is composed of a five-membered ring fused to a six-membered ring, which is in turn fused to an eight-membered ring, creating a propellane-like architecture.[4] The molecule is densely functionalized with multiple methyl groups, two hydroxyl groups, and a vinyl group.

The systematic IUPAC name for this compound is (3aS,4R,5S,6S,8R,9R,9aR,10R)-6-Ethenyloctahydro-5,8-dihydroxy-4,6,9,10-tetramethyl-3a,9-propano-3aH-cyclopentacycloocten-1(4H)-one.[5][6] Its molecular formula is C₂₀H₃₂O₃.[5][6] The core structure's rigidity is a key feature, influencing how its derivatives interact with their biological target.[7]

Stereochemistry

The complex structure of this compound features eight stereogenic centers, leading to a specific three-dimensional arrangement of its atoms.[1][5] The absolute configuration of these centers has been unequivocally established through X-ray crystallographic analysis of this compound and its derivatives.[2][7] The defined stereochemistry is crucial for its biological activity, as even minor changes can significantly impact the efficacy of its antibiotic derivatives.[2]

The absolute configuration of this compound is (3aS,4R,5S,6S,8R,9R,9aR,10R).[5] This specific arrangement of substituents around the tricyclic core is a product of its biosynthetic pathway and is essential for the correct orientation of its derivatives within the peptidyl transferase center of the bacterial ribosome.[2]

Quantitative Data

The physicochemical and structural properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₂₀H₃₂O₃ | [5][6] |

| Molecular Weight | 320.47 g/mol | [5][6] |

| CAS Number | 6040-37-5 | [6][8] |

| Melting Point | 68-70 °C | [9] |

| Stereocenters | 8 | [1][5] |

| InChIKey | OBUUFWIMEGVAQS-JAFVRLMVSA-N | [5] |

Experimental Protocols

The determination of this compound's complex structure and absolute stereochemistry relies on a combination of spectroscopic and crystallographic techniques.

X-ray Crystallography

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule and its absolute configuration.[10][11][12]

Methodology:

-

Crystallization: A pure sample of this compound or a suitable derivative (like 5-bromoacetylthis compound) is dissolved in an appropriate solvent system.[7] The solution is slowly evaporated or cooled to induce the formation of single, high-quality crystals.[12] The regularity of the crystal lattice is crucial for obtaining a clear diffraction pattern.[10]

-

Data Collection: A selected crystal is mounted on a goniometer and irradiated with a monochromatic beam of X-rays.[13] As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in the crystal lattice.[14] The intensities and angles of these diffracted beams are recorded by a detector.[10]

-

Structure Solution and Refinement: The diffraction pattern is mathematically analyzed using Fourier transforms to generate an electron density map of the molecule.[15] From this map, the positions of the individual atoms can be determined. For determining the absolute configuration of a chiral molecule, anomalous dispersion effects are analyzed, often requiring the presence of a heavier atom (like bromine in the case of 5-bromoacetylthis compound) to produce a sufficiently strong signal.[7][11] The final atomic coordinates are refined to best fit the experimental diffraction data.[16]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the connectivity and spatial relationships of atoms within a molecule.

Methodology:

-

Sample Preparation: A small amount of purified this compound is dissolved in a deuterated solvent (e.g., CDCl₃).[17]

-

¹H NMR Spectroscopy: This technique provides information about the chemical environment and connectivity of hydrogen atoms. The chemical shifts (δ) of the proton signals, their integration (number of protons), and their coupling patterns (J-coupling) are used to deduce the structure. For example, the vinyl group protons and the protons attached to carbons bearing hydroxyl groups would appear in characteristic regions of the spectrum.[17]

-

¹³C NMR Spectroscopy: This provides information on the carbon skeleton of the molecule. The number of signals corresponds to the number of unique carbon atoms, and their chemical shifts indicate the type of carbon (e.g., carbonyl, alkene, alcohol-bearing, or alkyl).[1]

-

2D NMR Techniques: Advanced techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish the connectivity between protons, between protons and the carbons they are attached to, and between protons and carbons that are two or three bonds away, respectively. This allows for the complete assignment of all proton and carbon signals and confirms the overall molecular structure.

Visualizations

The following diagrams illustrate the relationship of this compound to its derivatives and a general workflow for its structure elucidation.

Caption: Logical relationship of this compound to its antibiotic derivatives and their mechanism of action.

Caption: Experimental workflow for the structure elucidation of this compound.

References

- 1. Chemical Synthesis and Biological Activities of Novel Pleurothis compound Derivatives with Substituted Amino Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development of a Modular Synthetic Route to (+)-Pleurothis compound, (+)-12-epi-Mutilins, and Related Structures - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of Pleurothis compound - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Total Synthesis of (+)-Mutilin: A Transannular [2+2] Cycloaddition/Fragmentation Approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. GSRS [gsrs.ncats.nih.gov]

- 6. This compound | C20H32O3 | CID 66860774 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. journals.iucr.org [journals.iucr.org]

- 8. scbt.com [scbt.com]

- 9. This compound CAS#: 6040-37-5 [amp.chemicalbook.com]

- 10. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 11. Absolute configuration - Wikipedia [en.wikipedia.org]

- 12. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. sciencemuseum.org.uk [sciencemuseum.org.uk]

- 15. skuld.bmsc.washington.edu [skuld.bmsc.washington.edu]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

The Mutilin Motif: A Technical Guide to the Discovery and History of Pleuromutilin Antibiotics

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pleuromutilin (B8085454) class of antibiotics represents a unique and clinically important family of protein synthesis inhibitors. Originating from the basidiomycete Clitopilus scyphoides, the parent compound, pleurothis compound, has served as the scaffold for a range of semi-synthetic derivatives with significant applications in both veterinary and human medicine. Their distinct mechanism of action, targeting the peptidyl transferase center of the bacterial 50S ribosomal subunit, confers a lack of cross-resistance to other major antibiotic classes, making them valuable assets in an era of growing antimicrobial resistance. This guide provides an in-depth technical overview of the discovery of pleurothis compound, the historical development of its key derivatives, its unique biochemical mechanism, and the experimental methodologies that have underpinned its journey from a fungal metabolite to a clinically approved therapeutic.

Discovery and Early History

The story of pleurothis compound began in 1951 when Kavanagh et al. reported the discovery of an antibacterial substance from the fungus Pleurotus mutilus (now known as Clitopilus scyphoides) and Pleurotus passeckerianus.[1][2] This natural product, a tricyclic diterpenoid, was named pleurothis compound.[3][4] Initial investigations revealed potent activity primarily against Gram-positive bacteria.[5] However, the parent compound's modest potency and unfavorable pharmacokinetic properties limited its immediate clinical application.

The elucidation of pleurothis compound's complex structure in 1962 was a critical milestone, paving the way for targeted semi-synthetic modifications.[2] The primary focus of these efforts has been the C14 side chain, as modifications to the tricyclic this compound core were found to be challenging and often diminished bioactivity.[6][7][8] This strategic derivatization led to the development of compounds with enhanced stability, solubility, and antibacterial efficacy.[9]

The first major success came with the approval of tiamulin (B153960) for veterinary use in 1979, primarily for treating infections in swine and poultry.[2][3][7] This was followed by another veterinary agent, valnemulin , in 1999.[3][7] The journey into human medicine was slower. It wasn't until 2007 that the first pleurothis compound derivative, retapamulin , was approved as a topical agent for skin infections.[6][7] The breakthrough for systemic human use came in 2019 with the FDA approval of lefamulin for treating community-acquired bacterial pneumonia (CABP).

Mechanism of Action: Inhibition of Bacterial Protein Synthesis

Pleurothis compound antibiotics exert their bacteriostatic effect through a unique mechanism, selectively targeting the bacterial ribosome.[4] They inhibit protein synthesis by binding to the peptidyl transferase center (PTC) within domain V of the 23S rRNA on the 50S ribosomal subunit.[1][3][5]

The binding interaction is distinct from other ribosome-targeting antibiotic classes.[4] The tricyclic this compound core of the drug primarily occupies the A-site of the PTC, while the C14 side chain extends into the P-site.[7] This dual-site interaction physically obstructs the correct positioning of the aminoacyl (A-site) and peptidyl (P-site) tRNA molecules. By preventing the proper alignment of the CCA-ends of tRNAs, pleuromutilins effectively halt peptide bond formation and subsequent polypeptide chain elongation.[3] This unique binding mode is responsible for the low potential for cross-resistance with other protein synthesis inhibitors like macrolides, lincosamides, and streptogramins.[3]

Quantitative Data: In Vitro Antibacterial Activity

The potency of pleurothis compound derivatives is typically quantified by their Minimum Inhibitory Concentration (MIC), the lowest concentration of an antibiotic that prevents visible growth of a bacterium. The following tables summarize the in vitro activity (MIC₅₀/MIC₉₀ in µg/mL) of key pleurothis compound derivatives against a range of clinically relevant bacterial pathogens.

Table 1: Activity Against Gram-Positive Pathogens

| Organism | Tiamulin | Retapamulin | Lefamulin (BC-3781) |

| Staphylococcus aureus (MSSA) | 0.5/1[10] | 0.06/0.12[10] | 0.12/0.12[3] |

| Staphylococcus aureus (MRSA) | 0.5/1[10] | 0.06/0.12[10] | 0.12/0.25[5] |

| Coagulase-Negative Staphylococci | - | - | 0.06/0.12[3][5] |

| Streptococcus pneumoniae | - | - | 0.12/0.25[3] |

| Streptococcus pyogenes | - | ≤0.03/≤0.03[10] | 0.03/0.03[3] |

| Enterococcus faecium (VSE) | - | - | 0.12/2[5] |

| Enterococcus faecium (VRE) | - | - | 0.12/2[5] |

Data presented as MIC₅₀/MIC₉₀ (µg/mL). VSE: Vancomycin-Susceptible; VRE: Vancomycin-Resistant.

Table 2: Activity Against Fastidious and Atypical Pathogens

| Organism | Lefamulin (BC-3781) |

| Haemophilus influenzae | 1/2[3] |

| Moraxella catarrhalis | 0.12/0.25[3] |

| Legionella pneumophila | 0.06/0.5[3] |

| Mycoplasma pneumoniae | 0.006/0.006[3] |

| Chlamydophila pneumoniae | 0.02/0.04[3] |

Data presented as MIC₅₀/MIC₉₀ (µg/mL).

Key Experimental Protocols

The development of pleurothis compound antibiotics has relied on a foundation of robust experimental methodologies. The following sections detail the core protocols for key stages of research and development.

Isolation and Purification of Pleurothis compound

This protocol outlines a general procedure for the extraction and purification of pleurothis compound from a submerged fermentation culture of Clitopilus passeckerianus.

-

Fermentation: Inoculate a suitable production medium (e.g., CGC medium: 50 g/L glucose, 5 g/L corn steep liquor, 2 g/L calcium carbonate) with a seed culture of C. passeckerianus. Incubate for 5-10 days at 25-28°C with shaking.

-

Homogenization & Extraction:

-

Harvest the entire culture broth.

-

Add three volumes of a water-immiscible organic solvent (e.g., ethyl acetate (B1210297) or butyl acetate) to one volume of the fungal culture.

-

Homogenize the mixture using a high-shear homogenizer.

-

-

Separation and Concentration:

-

Centrifuge the homogenate at high speed (e.g., 16,000 x g) for 10-15 minutes to separate the organic and aqueous layers and pellet the mycelial debris.

-

Carefully collect the organic supernatant.

-

Concentrate the organic extract in vacuo using a rotary evaporator to yield a crude extract.

-

-

Silica (B1680970) Gel Column Chromatography:

-

Prepare a silica gel 60 column equilibrated with a non-polar solvent (e.g., n-hexane or petroleum ether).

-

Dissolve the crude extract in a minimal volume of the equilibration solvent and load it onto the column.

-

Elute the column with a gradient of increasing polarity, typically using a mixture of petroleum ether and ethyl acetate (e.g., starting at 9:1 and gradually increasing to 7:3 v/v).

-

Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing pleurothis compound.

-

-

Crystallization:

-

Pool the pure fractions and concentrate in vacuo.

-

Dissolve the residue in a minimal amount of a suitable solvent (e.g., methanol, ethyl acetate) and induce crystallization, potentially by the addition of an anti-solvent like heptane (B126788) or by adjusting the pH of the solution.

-

Collect the pleurothis compound crystals by filtration and dry under vacuum.

-

Semi-Synthesis of Tiamulin

This protocol describes a representative chemical synthesis of tiamulin from pleurothis compound, involving the activation of the C22 hydroxyl group via tosylation, followed by nucleophilic substitution.

-

Tosylation of Pleurothis compound:

-

Dissolve pleurothis compound (1 equivalent) in a suitable solvent such as dichloromethane (B109758) (DCM) or methyl isobutyl ketone.

-

Add a base, typically triethylamine (B128534) (Et₃N, 3 equivalents).

-

Slowly add p-toluenesulfonyl chloride (tosyl chloride, 1.1 equivalents) to the stirred mixture at room temperature.

-

Allow the reaction to proceed overnight.

-

Work up the reaction by washing with aqueous NaCl solution. Dry the organic layer with magnesium sulfate, filter, and evaporate the solvent to obtain pleurothis compound-22-O-tosylate.

-

-

Nucleophilic Substitution:

-

Dissolve the pleurothis compound-22-O-tosylate (1 equivalent) in a solvent like methyl isoamyl ketone.

-

Add 2-diethylaminoethyl mercaptan (1 equivalent) to the solution.

-

Add an aqueous solution of a base, such as sodium hydroxide (B78521) (1 equivalent, ~20% w/v).

-

Heat the reaction mixture to 50-60°C and stir for approximately 60-70 minutes.

-

Monitor the reaction for completion using High-Performance Liquid Chromatography (HPLC).

-

-

Purification:

-

After cooling, separate the aqueous and organic layers.

-

The organic layer containing tiamulin can be further purified by standard chromatographic techniques or by forming a salt (e.g., fumarate) to facilitate crystallization and isolation.

-

Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) document M07 for determining the Minimum Inhibitory Concentration (MIC) of pleurothis compound derivatives.

-

Preparation of Antimicrobial Agent:

-

Prepare a stock solution of the pleurothis compound derivative in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate to achieve the desired final concentration range.

-

-

Inoculum Preparation:

-

Select 3-5 well-isolated colonies of the test bacterium from an agar (B569324) plate culture.

-

Transfer the colonies to a tube containing sterile saline or broth.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

-

Dilute this standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

-

-

Inoculation and Incubation:

-

Inoculate each well of the microtiter plate (containing 100 µL of diluted antimicrobial agent) with 10 µL of the final bacterial inoculum.

-

Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

-

Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air. For fastidious organisms like Haemophilus influenzae, use Haemophilus Test Medium (HTM) and incubate in a CO₂-enriched atmosphere.

-

-

Reading the MIC:

-

Following incubation, determine the MIC by visually inspecting the microtiter plate for the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth.

-

Ribosome Binding Assay (Filter Binding Method)

This protocol outlines a general method to determine the affinity of a pleurothis compound derivative for the bacterial ribosome using a radiolabeled ligand in a competitive filter binding assay.

-

Preparation of Ribosomes:

-

Grow a bacterial culture (e.g., E. coli MRE600) to mid-log phase.

-

Harvest cells by centrifugation and wash the cell pellet with a suitable buffer.

-

Lyse the cells (e.g., via French press or sonication) and remove cell debris by centrifugation.

-

Isolate 70S ribosomes from the lysate by ultracentrifugation through a sucrose (B13894) cushion. Resuspend the ribosome pellet in a storage buffer.

-

-

Binding Reaction:

-

Prepare a binding buffer (e.g., 20 mM HEPES, pH 7.5, 50 mM NH₄Cl, 10 mM MgCl₂).

-

In a microcentrifuge tube or 96-well plate, combine a fixed concentration of purified bacterial ribosomes (e.g., 30 nM) and a fixed concentration of a radiolabeled pleurothis compound ligand (e.g., [³H]-pleurothis compound derivative).

-

Add varying concentrations of the unlabeled test compound (the competitor).

-

Incubate the reaction mixture at 37°C for 15-30 minutes to allow binding to reach equilibrium.

-

-

Filtration:

-

Set up a dot-blot or vacuum filtration apparatus with a nitrocellulose membrane (which binds ribosomes/protein) stacked on top of a nylon membrane.

-

Pre-soak the membranes in cold binding buffer.

-

Apply the reaction mixture to the wells and apply a vacuum to rapidly filter the solution through the membranes. The ribosomes and any bound ligand will be retained on the nitrocellulose membrane.

-

Wash each well with cold binding buffer to remove unbound radioligand.

-

-

Quantification:

-

Dry the nitrocellulose membrane.

-

Quantify the amount of radioactivity retained on the membrane for each reaction using a scintillation counter.

-

Plot the retained radioactivity as a function of the competitor concentration. The data can be used to calculate the binding affinity (K_d or IC₅₀) of the test compound.

-

Conclusion and Future Outlook

From its discovery as a fungal metabolite to the development of systemic drugs for human use, the pleurothis compound class has demonstrated enduring value in the fight against bacterial infections. Its unique mechanism of action provides a crucial advantage against pathogens that have developed resistance to other antibiotic classes. The semi-synthetic tailoring of the pleurothis compound scaffold has proven to be a highly successful strategy, yielding compounds with optimized antibacterial spectra and pharmacokinetic profiles. As antimicrobial resistance continues to be a major global health threat, the this compound motif and its derivatives will undoubtedly remain a focal point for innovative drug discovery and development efforts, offering a promising platform for the creation of next-generation antibiotics.

References

- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 3. plueckthun.bioc.uzh.ch [plueckthun.bioc.uzh.ch]

- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 5. asianpubs.org [asianpubs.org]

- 6. Read Lab: Researching Trypanosoma brucei | Protocols | Filter Binding Assay [acsu.buffalo.edu]

- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. researchgate.net [researchgate.net]

The Structure-Activity Relationship of Mutilin Derivatives: A Technical Guide for Drug Development

Introduction

Mutilin and its semisynthetic derivatives, such as pleurothis compound (B8085454), represent a unique class of diterpene antibiotics with a potent and specific mechanism of action against a range of bacteria.[1][2] First isolated in 1951 from the fungus Pleurotus mutilus, these compounds have been the subject of extensive research, leading to the development of important therapeutic agents for both veterinary and human medicine, including tiamulin, valnemulin, retapamulin, and lefamulin.[3][4][5] Their primary target is the bacterial ribosome, where they inhibit protein synthesis, a mechanism distinct from many other antibiotic classes.[6][7] This unique mode of action results in a low propensity for cross-resistance with other antibiotics, making them valuable tools in the fight against drug-resistant pathogens, particularly Gram-positive bacteria like methicillin-resistant Staphylococcus aureus (MRSA).[1][4]

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of this compound derivatives, presenting quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows to support researchers and professionals in the field of drug discovery and development.

Mechanism of Action: Targeting the Bacterial Ribosome

The antibacterial effect of this compound derivatives stems from their ability to selectively inhibit bacterial protein synthesis. They bind to the 50S subunit of the bacterial ribosome at the peptidyl transferase center (PTC).[4][8] This binding interaction physically obstructs the correct positioning of transfer RNA (tRNA) molecules, thereby preventing the formation of peptide bonds and halting polypeptide chain elongation.[9]

The binding site is located in Domain V of the 23S rRNA.[8][9] The tricyclic core of the this compound derivative settles into a hydrophobic pocket near the A-site, while the crucial C14 side chain extends towards the P-site.[2][9] This dual-site interaction is a hallmark of the pleurothis compound class and is key to its potent inhibitory activity.[2] Due to structural differences between bacterial and mammalian ribosomes, these compounds exhibit high selectivity for the former, leading to a favorable safety profile.[5][10]

References

- 1. Pleuromutilins: Potent Drugs for Resistant Bugs—Mode of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and biological activity evaluation of a novel pleurothis compound derivative 22-((2-methyl-1-(1H-pyrrole-2-carboxamido)propan-2-yl)thio)-deoxypleurothis compound - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pleurothis compound - Wikipedia [en.wikipedia.org]

- 4. Discovery of Novel Pleurothis compound Derivatives as Potent Antibacterial Agents for the Treatment of MRSA Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design and Synthesis of Pleurothis compound Derivatives as Antibacterial Agents Using Quantitative Structure–Activity Relationship Model - PMC [pmc.ncbi.nlm.nih.gov]

- 6. contagionlive.com [contagionlive.com]

- 7. nbinno.com [nbinno.com]

- 8. Synthesis and Antibacterial Activity of Novel Pleurothis compound Derivatives [jstage.jst.go.jp]

- 9. Chemical Synthesis and Biological Activities of Novel Pleurothis compound Derivatives with Substituted Amino Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

A-Technical-Guide-to-the-Physicochemical-Properties-of-Mutilin-and-its-Analogues

For: Researchers, Scientists, and Drug Development Professionals

Subject: An In-depth Technical Guide on the Physicochemical Properties of Mutilin and its Analogues

This guide provides a comprehensive overview of the core physicochemical properties of this compound and its clinically significant analogues, known as the pleuromutilins. The information herein is intended to support research and development efforts in the field of antibacterial drug discovery.

Introduction

This compound is a diterpenoid natural product isolated from fungi such as Pleurotus mutilus. While this compound itself has limited antibacterial activity, its semi-synthetic derivatives, the pleuromutilins, are potent inhibitors of bacterial protein synthesis. These compounds are characterized by a unique tricyclic core structure. By modifying the C14 side chain, analogues with improved pharmacokinetic and pharmacodynamic profiles have been developed for veterinary and human medicine. Understanding the physicochemical properties of these compounds is critical for optimizing their formulation, delivery, and efficacy.

Physicochemical Data

The following table summarizes key physicochemical properties for this compound and its prominent analogues. These parameters are crucial for predicting the absorption, distribution, metabolism, and excretion (ADME) characteristics of a drug candidate. Data has been compiled from publicly available chemical databases.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | XLogP3-AA | Topological Polar Surface Area (Ų) |

| This compound | C₂₀H₃₂O₃ | 320.5 | N/A | 3.6 | 57.5 |

| Pleurothis compound (B8085454) | C₂₂H₃₄O₅ | 378.5 | 170-171[1] | 3.5[2] | 83.8[2] |

| Tiamulin | C₂₈H₄₇NO₄S | 493.7[3] | 147-148 (fumarate salt)[3] | 5.6[3] | 92.1[3] |

| Valnemulin | C₃₁H₅₂N₂O₅S | 564.8[4] | N/A | 5.3[4] | 144[4] |

| Retapamulin | C₃₀H₄₇NO₄S | 517.8[5][6] | N/A | 6.1[5][6] | 92.1[5][6] |

| Lefamulin | C₂₈H₄₅NO₅S | 507.7 | N/A | N/A | N/A |

Mechanism of Action: Inhibition of Bacterial Protein Synthesis

Pleurothis compound antibiotics exert their bacteriostatic or bactericidal effects by inhibiting protein synthesis in bacteria.[1] They bind to a unique site on the 50S subunit of the bacterial ribosome. Specifically, their primary interaction is with the peptidyl transferase center (PTC), a critical region responsible for catalyzing the formation of peptide bonds between amino acids.[1][7] This binding action obstructs the correct positioning of transfer RNA (tRNA) molecules, thereby preventing the elongation of the polypeptide chain and halting protein synthesis.[8] The distinct binding site and mechanism of action mean there is generally a low incidence of cross-resistance with other classes of ribosome-targeting antibiotics.

Caption: Mechanism of pleurothis compound action on the bacterial ribosome.

Experimental Protocols

The determination of physicochemical properties is fundamental to drug development. Standardized protocols are employed to ensure data accuracy and reproducibility.

Melting Point Determination (Capillary Method)

Objective: To determine the temperature range over which a solid compound transitions to a liquid.

Methodology:

-

Sample Preparation: The solid sample must be thoroughly dried and finely powdered to ensure uniform heat distribution.[9][10][11]

-

Loading: A small amount of the powdered sample is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.[9][10] The tube is tapped gently to compact the material.[9]

-

Apparatus Setup: The capillary tube is placed in a heating block or bath alongside a calibrated thermometer.[12]

-

Heating: The sample is heated at a controlled, slow rate, typically 1-2°C per minute, especially when approaching the expected melting point.[9] A faster rate can be used for an initial rough determination.[9]

-

Observation: The temperature is recorded at two points: the onset of melting (the first appearance of liquid) and the completion of melting (the point at which all solid has turned into a clear liquid).[9] This range is reported as the melting point.

Determination of pKa (Potentiometric Titration)

Objective: To determine the acid dissociation constant (pKa) of a compound, which indicates the extent of its ionization at a given pH.

Methodology:

-

Calibration: The pH meter and electrode are calibrated using a series of standard pH buffers (e.g., pH 4, 7, and 10).[13]

-

Sample Preparation: A precise quantity of the compound is dissolved in a suitable solvent (often water or a co-solvent for poorly soluble compounds) to a known concentration, typically around 1 mM.[14] An inert electrolyte like potassium chloride is added to maintain constant ionic strength.[13]

-

Titration: The sample solution is placed in a vessel with a stirrer and the pH electrode.[14] A standardized titrant (an acid like HCl or a base like NaOH of known concentration) is added in small, precise increments.[13][14]

-

Data Collection: The pH of the solution is recorded after each addition of titrant, allowing the system to equilibrate.[13]

-

Analysis: A titration curve is generated by plotting the measured pH versus the volume of titrant added. The pKa is determined from the inflection point of this curve, which corresponds to the pH at which the compound is 50% ionized.[14] The procedure is typically repeated multiple times to ensure accuracy.[13]

Determination of Octanol-Water Partition Coefficient (logP)

Objective: To measure the lipophilicity of a compound, which is a key predictor of its membrane permeability and overall ADME properties. The shake-flask method is the traditional standard.

Methodology:

-

Preparation: Equal volumes of n-octanol and water (or a suitable buffer, e.g., PBS pH 7.4) are pre-saturated by shaking them together, then allowing the phases to separate completely.

-

Dissolution: A known amount of the test compound is dissolved in one of the phases (typically the one in which it is more soluble).

-

Partitioning: The solution is added to the second, immiscible phase in a separatory funnel. The funnel is shaken vigorously to allow the compound to partition between the two phases until equilibrium is reached.

-

Separation: The mixture is allowed to stand until the two phases have fully separated. The aqueous and octanol (B41247) phases are carefully collected.

-

Quantification: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value.

Caption: Standard workflow for logP determination via the shake-flask method.

References

- 1. Pleurothis compound - Wikipedia [en.wikipedia.org]

- 2. Pleurothis compound | C22H34O5 | CID 9886081 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Tiamulin | C28H47NO4S | CID 656958 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Valnemulin | C31H52N2O5S | CID 9850878 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Retapamulin | C30H47NO4S | CID 6918462 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Retapamulin | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 7. nbinno.com [nbinno.com]

- 8. Synthesis and Biological Evaluation of New Pleurothis compound Derivatives as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. jk-sci.com [jk-sci.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. thinksrs.com [thinksrs.com]

- 12. westlab.com [westlab.com]

- 13. creative-bioarray.com [creative-bioarray.com]

- 14. dergipark.org.tr [dergipark.org.tr]

An In-depth Technical Guide to the Pharmacology and Toxicology of Pleuromutilin Compounds

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pleuromutilins represent a unique class of diterpene antibiotics, originating from the fungus Clitopilus scyphoides (formerly Pleurotus mutilus).[1] Their distinct mechanism of action, which confers a low propensity for cross-resistance with other antibiotic classes, has propelled their development for both veterinary and human medicine.[2][3] This technical guide provides a comprehensive overview of the pharmacology, toxicology, and key experimental methodologies associated with pleuromutilin (B8085454) compounds. It is designed to serve as a critical resource for professionals engaged in antimicrobial research and drug development. The guide details the molecular mechanism of action, antibacterial spectrum, pharmacokinetic/pharmacodynamic (PK/PD) profiles, and mechanisms of resistance. Furthermore, it outlines the toxicological profile, including common adverse effects and specific safety assessments. Detailed experimental protocols and structured data tables are provided to facilitate comparative analysis and support further research in this promising antibiotic class.

Pharmacology

Pleurothis compound and its semi-synthetic derivatives are potent inhibitors of bacterial protein synthesis.[4][5] Their unique binding site and mode of action differentiate them from other ribosome-targeting antibiotics, making them effective against a range of multidrug-resistant pathogens.[2]

Mechanism of Action

Pleuromutilins exert their bacteriostatic effect by binding to the peptidyl transferase center (PTC) of the 50S subunit of the bacterial ribosome.[4][6] This interaction occurs at a site distinct from other major antibiotic classes.[7]

The key interactions are:

-

Binding Pocket: The tricyclic this compound core binds to a hydrophobic pocket within Domain V of the 23S rRNA.[8] Key nucleotides involved in this interaction include A2503, U2504, G2505, U2506, C2452, and U2585.[8]

-

Inhibition of Peptidyl Transfer: By binding to the A- and P-sites of the PTC, pleuromutilins prevent the correct positioning of the transfer RNA (tRNA) molecules.[7][9] This sterically hinders the formation of peptide bonds, thereby halting protein elongation and inhibiting bacterial growth.[10]

-

Induced Fit: The binding of lefamulin (B1674695), a prominent pleurothis compound, induces a conformational change in the ribosome, which tightens the binding pocket around the drug molecule, enhancing its inhibitory activity.[1]

References

- 1. Introduction: lefamulin and pharmacokinetic/pharmacodynamic rationale to support the dose selection of lefamulin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pleuromutilins: Potent Drugs for Resistant Bugs-Mode of Action and Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benthamdirect.com [benthamdirect.com]

- 4. Pleurothis compound - Wikipedia [en.wikipedia.org]

- 5. contagionlive.com [contagionlive.com]

- 6. researchgate.net [researchgate.net]

- 7. academic.oup.com [academic.oup.com]

- 8. Pleuromutilins: Potent Drugs for Resistant Bugs—Mode of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Total synthesis of structurally-diverse pleurothis compound antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Mutilin as a Precursor for Semisynthetic Antibiotics: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The escalating threat of antimicrobial resistance necessitates the development of novel antibiotics with unique mechanisms of action. The pleuromutilin (B8085454) class of antibiotics, derived from the naturally occurring diterpene this compound, represents a significant advancement in this field. This compound itself possesses weak antibacterial properties, but its unique tricyclic core structure serves as an ideal scaffold for the semisynthesis of potent antibiotics. This technical guide provides an in-depth overview of this compound's role as a precursor, detailing the synthesis, mechanism of action, and biological activity of its key derivatives: tiamulin (B153960), valnemulin (B25052), and retapamulin (B1680546).

Pleurothis compound, the parent compound, is produced by fermentation of fungi such as Clitopilus passeckerianus (formerly Pleurotus mutilus).[1] Its derivatives are potent inhibitors of bacterial protein synthesis, a mechanism distinct from many other antibiotic classes, which contributes to their effectiveness against multidrug-resistant pathogens.[2][3] This guide presents quantitative data in structured tables, provides detailed experimental protocols for key synthetic and biological procedures, and utilizes visualizations to illustrate complex pathways and workflows.

Core Chemical Synthesis Pathways

The semisynthesis of pleurothis compound antibiotics primarily involves the chemical modification of the C14 hydroxyl group of the this compound core. This is typically achieved by introducing a side chain that enhances the compound's antibacterial efficacy, stability, and solubility.[1] The general strategy involves activating the C22 hydroxyl group of pleurothis compound, often through tosylation, followed by nucleophilic substitution with a sulfur-containing side chain.[1]

Synthesis of Tiamulin

Tiamulin is a widely used veterinary antibiotic. Its synthesis from pleurothis compound involves a two-step process: tosylation of the primary hydroxyl group followed by substitution with 2-(diethylamino)ethanethiol (B140849).

Synthesis of Valnemulin

Valnemulin, another important veterinary antibiotic, features a more complex side chain. Its synthesis involves the initial formation of a thioether linkage, followed by coupling with a protected D-valine derivative.

Synthesis of Retapamulin

Retapamulin is a topical antibiotic for human use. Its synthesis involves the reaction of pleurothis compound mesylate with a specific thiol.

Experimental Protocols

General Synthesis of Tiamulin

This protocol is a generalized procedure based on common synthetic routes.[4][5][6][7]

Step 1: Tosylation of Pleurothis compound

-

Dissolve pleurothis compound (1.0 eq) in a suitable solvent such as methyl isobutyl ketone.[5]

-

Add p-toluenesulfonyl chloride (1.0-1.3 eq) to the solution.[8]

-

Add an aqueous solution of a base, such as sodium hydroxide (B78521) (e.g., 40% solution), and stir the mixture at a controlled temperature (e.g., 60°C) for approximately 1-2 hours.[5]

-

After the reaction is complete, add water and separate the organic layer containing the pleurothis compound-22-O-tosylate.

Step 2: Synthesis of Tiamulin

-

To the methyl isobutyl ketone solution of pleurothis compound-22-O-tosylate (1.0 eq) from the previous step, add 2-(diethylamino)ethanethiol (1.0-1.4 eq).[7][8]

-

Add an aqueous solution of a base, such as potassium hydroxide (e.g., 15% solution), and stir the mixture at an elevated temperature (e.g., 50-60°C) for 60-70 minutes.[4][7]

-

Cool the reaction mixture to room temperature and separate the aqueous layer.

-

The organic layer containing tiamulin can be purified by washing with water, followed by acidification (e.g., with phosphoric acid to pH 6.7-7.0) to remove unreacted thiol, and then further washing.[9]

-

The solvent is then removed under reduced pressure to yield tiamulin.[5] A patent describes a total yield of 86.2%.[5]

General Synthesis of Valnemulin

The following is a generalized protocol for the synthesis of valnemulin.[10][11]

Step 1: Synthesis of Pleurothis compound-thioether intermediate

-

Pleurothis compound is first sulfonated with p-toluenesulfonyl chloride in the presence of a base.[11]

-

The resulting pleurothis compound sulfonate is then reacted with dimethylcysteamine hydrochloride under alkaline conditions to yield the pleurothis compound-thioether intermediate.[11]

Step 2: Preparation of Protected D-Valine

-

D-valine is reacted with a protecting group, for example, by reacting with methyl acetoacetate (B1235776) and potassium hydroxide.[11]

Step 3: Coupling and Deprotection

-

The carboxyl group of the protected D-valine is activated, for instance, with ethyl chloroformate in the presence of a base like N-methylmorpholine at a low temperature (-30 to -20°C).[10]

-

The activated D-valine derivative is then reacted with the pleurothis compound-thioether intermediate.[11]

-

The final step involves the removal of the protecting group under acidic conditions to yield valnemulin, which can be isolated as a salt (e.g., hydrochloride).[10] The product can be purified by reverse-phase extraction and freeze-drying.[11]

General Synthesis of Retapamulin

This protocol outlines the general synthesis of retapamulin.[12][13]

Step 1: Mesylation of Pleurothis compound

-

Pleurothis compound (1 eq) is dissolved in a solvent such as methyl isobutyl ketone.[13]

-

A base, typically triethylamine (B128534) (2.4 eq), is added to the solution.[12]

-

Methanesulfonyl chloride (1 eq) is then added, and the mixture is stirred at room temperature or slightly elevated temperature (e.g., 40°C) until the reaction is complete.[12][13]

Step 2: Synthesis of Retapamulin

-

To the pleurothis compound mesylate, tropine thiol (e.g., 15 g) is added in a suitable solvent like methyl isobutyl ketone (8 vol).[12]

-

A base such as triethylamine (2.4 eq) is added, and the mixture is stirred at around 40°C for several hours (e.g., 12 hours).[12]

-

The reaction mixture is then worked up by adding water and adjusting the pH with acid (e.g., 4N HCl to pH 8.5) and base (e.g., 4N NaOH to pH 12.5) in a series of extraction and washing steps.[12]

-

The final product is isolated by filtration and dried, with reported yields around 80% and purity of 99.8% as determined by HPLC.[12]

Mechanism of Action

Pleurothis compound and its derivatives inhibit bacterial protein synthesis by binding to the peptidyl transferase center (PTC) of the 50S ribosomal subunit.[1][14] This binding site is unique and does not overlap completely with those of other ribosome-targeting antibiotics, which explains the lack of cross-resistance.[1]

The tricyclic this compound core binds to a hydrophobic pocket in the A-site of the PTC, primarily through hydrophobic interactions and van der Waals forces with nucleotides of the 23S rRNA, including A2503, U2504, G2505, and U2506.[1] The C14 side chain extends into the P-site, sterically hindering the correct positioning of the CCA-ends of tRNA molecules. This prevents peptide bond formation and ultimately halts protein synthesis.[14]

Quantitative Data

In Vitro Antibacterial Activity

The minimum inhibitory concentration (MIC) is a key measure of an antibiotic's potency. The following tables summarize the MIC values for tiamulin, valnemulin, and retapamulin against various pathogenic bacteria.

Table 1: MIC Values (µg/mL) of Tiamulin against Various Bacterial Pathogens

| Bacterial Species | MIC50 | MIC90 | MIC Range | Reference(s) |

| Staphylococcus aureus | 0.5 | 1 | ≤0.03 - >32 | [9][15] |

| Streptococcus pneumoniae | 0.12 | 0.25 | ≤0.015 - 1 | [16] |

| Streptococcus pyogenes | ≤0.03 | ≤0.03 | ≤0.03 - 0.06 | [9] |

| Haemophilus influenzae | 1 | 2 | 0.12 - 4 | [16] |

| Mycoplasma hyopneumoniae | - | - | Very low MICs | [17] |

| Brachyspira hyodysenteriae | - | - | Highly susceptible | [17] |

Table 2: MIC Values (µg/mL) of Valnemulin against Various Bacterial Pathogens

| Bacterial Species | MIC50 | MIC90 | MIC Range | Reference(s) |

| Staphylococcus aureus | - | 0.12 | - | [18] |

| Mycoplasma hyopneumoniae | - | - | Highly active | [18] |

| Mycoplasma hyosynoviae | - | - | Highly active | [18] |

Table 3: MIC Values (µg/mL) of Retapamulin against Various Bacterial Pathogens

| Bacterial Species | MIC50 | MIC90 | MIC Range | Reference(s) |

| Staphylococcus aureus | 0.06 | 0.12 | ≤0.015 - 128 | [9][19] |

| Streptococcus pyogenes | ≤0.03 | ≤0.03 | ≤0.03 - 0.06 | [9] |

| Streptococcus agalactiae | 0.03 | 0.06 | ≤0.03 - 0.12 | [19] |

| Viridans group streptococci | 0.12 | 0.25 | ≤0.03 - 0.5 | [19] |

Pharmacokinetic Parameters

The following table summarizes key pharmacokinetic parameters for tiamulin and valnemulin in target animal species.

Table 4: Pharmacokinetic Parameters of Tiamulin and Valnemulin

| Drug | Species | Route | Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | t1/2 (h) | Bioavailability (%) | Reference(s) |

| Tiamulin | Pigs | IM | 10 | 1.32 | 0.18 | 3.67 | 73.51 | [20] |

| Tiamulin | Pigs | Oral | 10 | 1 | 2-4 | - | - | [6] |

| Tiamulin | Chickens | Oral | 40 | - | - | 4.23 | - | [19] |

| Tiamulin | Geese | Oral | 60 | - | <1 | 3.13 (single dose) | - | [16] |

| Valnemulin | Pigs | Oral | 10 | - | - | - | - | [21] |

Biological Testing Methodologies

In Vitro Susceptibility Testing

The determination of MIC values is performed according to standardized methods, such as those outlined by the Clinical and Laboratory Standards Institute (CLSI).[14][22][23][24][25]

Broth Microdilution Method (General Protocol)

-

Preparation of Antimicrobial Solutions: Prepare stock solutions of the test compounds. A series of twofold dilutions are then made in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton broth).[14][25]

-

Inoculum Preparation: Grow the bacterial strain to be tested overnight on an appropriate agar (B569324) medium. Suspend several colonies in sterile saline or broth to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.

-

Incubation: Inoculate the microtiter plates with the bacterial suspension. Incubate the plates at 35-37°C for 16-20 hours in ambient air.

-

Reading Results: The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.[25]

In Vivo Efficacy Testing: Neutropenic Mouse Thigh Infection Model

The neutropenic mouse thigh infection model is a standard preclinical model to evaluate the in vivo efficacy of new antibiotics.[1][2][4][10][26]

General Protocol

-

Induction of Neutropenia: Mice (e.g., female ICR mice) are rendered neutropenic by intraperitoneal injections of cyclophosphamide. A common regimen is 150 mg/kg administered four days before infection and 100 mg/kg one day before infection.[10][26]

-

Infection: Mice are anesthetized and then infected with a clinical isolate of the target pathogen (e.g., Staphylococcus aureus) via intramuscular injection into the thigh. The inoculum is typically around 10^6 - 10^7 CFU/mL.[10][26]

-

Treatment: At a specified time post-infection (e.g., 2 hours), treatment with the test compound is initiated. The antibiotic can be administered via various routes (e.g., subcutaneous, oral) at different dosing regimens.[26]

-

Assessment of Efficacy: At various time points, including at the start and end of therapy (e.g., 24 hours post-infection), mice are euthanized. The infected thigh muscle is aseptically removed, homogenized, and serially diluted. The dilutions are plated on appropriate agar media to determine the number of viable bacteria (CFU/thigh or CFU/gram of tissue).[1][26] The efficacy of the treatment is determined by the reduction in bacterial load compared to untreated control animals.[26]

Conclusion

This compound has proven to be an exceptionally valuable precursor for the development of a new class of antibiotics. The semisynthetic derivatives, tiamulin, valnemulin, and retapamulin, have established roles in veterinary and human medicine, demonstrating potent activity against a range of clinically important pathogens. Their unique mechanism of action provides a crucial advantage in an era of widespread antibiotic resistance. The detailed synthetic pathways, quantitative biological data, and standardized testing methodologies presented in this guide offer a comprehensive resource for researchers and drug development professionals. Continued exploration of the this compound scaffold holds significant promise for the discovery of next-generation pleurothis compound antibiotics with enhanced properties to combat the ongoing challenge of infectious diseases.

References

- 1. journals.asm.org [journals.asm.org]

- 2. Neutropenic thigh mouse model – REVIVE [revive.gardp.org]

- 3. brieflands.com [brieflands.com]

- 4. criver.com [criver.com]

- 5. mdpi.com [mdpi.com]

- 6. assets.hpra.ie [assets.hpra.ie]

- 7. CN103450060A - Synthesis method of tiamulin - Google Patents [patents.google.com]

- 8. Pleurothis compound patented technology retrieval search results - Eureka | Patsnap [eureka.patsnap.com]

- 9. CN103450061A - Purification method for tiamulin reaction solution in industrial production - Google Patents [patents.google.com]

- 10. imquestbio.com [imquestbio.com]

- 11. idexx.dk [idexx.dk]

- 12. RETAPAMULIN synthesis - chemicalbook [chemicalbook.com]

- 13. WO2009075776A1 - Process for the preparation of retapamulin and its intermediates - Google Patents [patents.google.com]

- 14. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]

- 15. Synthesis and Antibacterial Activity of Alkylamine-Linked Pleurothis compound Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Pleuromutilins: Potent Drugs for Resistant Bugs—Mode of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 17. thepigsite.com [thepigsite.com]

- 18. CN102675172A - Preparation method of tiamulin base - Google Patents [patents.google.com]

- 19. Pharmacokinetics and antibacterial activity of tiamulin after single and multiple oral administrations in geese - PMC [pmc.ncbi.nlm.nih.gov]

- 20. journals.caass.org.cn [journals.caass.org.cn]

- 21. researchgate.net [researchgate.net]

- 22. journals.asm.org [journals.asm.org]

- 23. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]

- 24. nih.org.pk [nih.org.pk]

- 25. idexx.com [idexx.com]

- 26. noblelifesci.com [noblelifesci.com]

The Tricyclic Core of Pleuromutilins: A Technical Guide to its Structure, Biosynthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pleuromutilin (B8085454) and its derivatives represent a vital class of antibiotics targeting bacterial protein synthesis. Their unique mode of action, centered on the rigid tricyclic diterpene core, offers a promising avenue for combating antimicrobial resistance. This technical guide provides an in-depth exploration of the pleurothis compound core, detailing its fundamental structure, biosynthetic pathway, mechanism of interaction with the bacterial ribosome, and key structure-activity relationships. Furthermore, this guide furnishes detailed protocols for essential experimental techniques used in the study of these compounds, including ribosome binding assays, in vitro transcription/translation assays, and antibacterial susceptibility testing. All quantitative data are presented in structured tables for comparative analysis, and key pathways and workflows are visualized using Graphviz diagrams to facilitate a comprehensive understanding for researchers in the field of drug discovery and development.

Introduction to the Pleurothis compound Core